molecular formula C7H10O3 B13973942 1-(Allyloxy)cyclopropane-1-carboxylic acid

1-(Allyloxy)cyclopropane-1-carboxylic acid

Cat. No.: B13973942
M. Wt: 142.15 g/mol
InChI Key: UXQKLKBQRUSFQD-UHFFFAOYSA-N
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Description

1-(Allyloxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an allyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of allyl alcohol derivatives. One common method is the reaction of allyl alcohol with diazo compounds under the influence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and catalyst recovery, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Allyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Allyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(Allyloxy)cyclopropane-1-carboxylic acid is unique due to its allyloxy group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-prop-2-enoxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-2-5-10-7(3-4-7)6(8)9/h2H,1,3-5H2,(H,8,9)

InChI Key

UXQKLKBQRUSFQD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1(CC1)C(=O)O

Origin of Product

United States

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